molecular formula C12H20O3 B14516175 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one CAS No. 62644-56-8

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one

Cat. No.: B14516175
CAS No.: 62644-56-8
M. Wt: 212.28 g/mol
InChI Key: ZNKRRBNQUWFLGX-UHFFFAOYSA-N
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Description

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of hexyl-substituted 1,5-diketones with methanol as a solvent. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Methanol or other alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products

    Oxidation: Hexyl-substituted pyranones or pyrancarboxylic acids.

    Reduction: Hexyl-substituted tetrahydropyrans.

    Substitution: Various alkyl or aryl-substituted pyrans.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and hexyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-2H-pyran-3(6H)-one: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxy-2H-pyran-3(6H)-one: Lacks the hexyl group, potentially altering its physical and chemical properties.

    2-Hexyl-6-methoxy-4H-pyran-4-one: A structural isomer with different reactivity and applications.

Uniqueness

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is unique due to the presence of both hexyl and methoxy substituents, which can enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

62644-56-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

6-hexyl-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3

InChI Key

ZNKRRBNQUWFLGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)C=CC(O1)OC

Origin of Product

United States

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